Oroxin B

Übersicht

Beschreibung

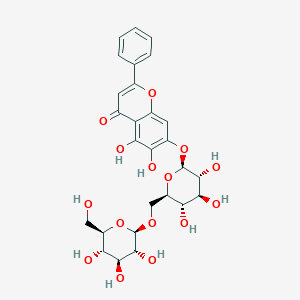

Oroxin B, auch bekannt als Baicalein 7-O-β-Gentiobioside, ist eine Flavonoidverbindung, die aus der traditionellen chinesischen Heilpflanze Oroxylum indicum (L.) Vent extrahiert wird . Diese Verbindung hat aufgrund ihrer starken biologischen Aktivitäten, einschließlich Antitumor-, Entzündungshemmungs- und Antiosteoporose-Wirkung, große Aufmerksamkeit erlangt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird hauptsächlich aus der Pflanze Oroxylum indicum isoliert. Der Extraktionsprozess umfasst mehrere Schritte, darunter die Lösungsmittelextraktion, die Reinigung und die Kristallisation . Das Pflanzenmaterial wird zunächst getrocknet und pulverisiert und anschließend mit Lösungsmitteln wie Ethanol oder Methanol extrahiert. Der Extrakt wird dann chromatographischen Verfahren unterzogen, um this compound zu isolieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion aus Oroxylum indicum unter Verwendung ähnlicher Methoden wie oben beschrieben. Der Prozess ist auf höhere Ausbeute und Reinheit optimiert und beinhaltet oft fortschrittliche chromatographische Techniken und Lösungsmittelsysteme .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils einzigartige biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Medizin: this compound hat sich als vielversprechend für die Behandlung verschiedener Krankheiten erwiesen, darunter Leberkrebs, Osteoporose und Entzündungen

Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus:

Apoptose-Induktion: this compound induziert Apoptose in Krebszellen durch Herunterregulierung von microRNA-221, was zur Inaktivierung des PTEN/PI3K/AKT-Signalwegs führt.

Entzündungshemmende Wirkungen: this compound hemmt die Aktivität von proinflammatorischen Enzymen und Zytokinen und reduziert Entzündungen.

Osteoklasten-Inhibition: this compound unterdrückt die Osteoklastenbildung und -aktivität und verhindert so den Knochenabbau und -verlust.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oroxin B is primarily isolated from the plant Oroxylum indicum. The extraction process involves several steps, including solvent extraction, purification, and crystallization . The plant material is first dried and powdered, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Oroxylum indicum using similar methods as described above. The process is optimized for higher yield and purity, often involving advanced chromatographic techniques and solvent systems .

Analyse Chemischer Reaktionen

Synthetic Pathways and Derivative Formation

While direct synthesis of Oroxin B is not explicitly detailed in the literature, structurally analogous compounds like Oroxin A provide insights into plausible reaction routes. A semisynthetic approach using baicalin (a glucuronide derivative of baicalein) as a precursor involves:

Key Reaction Steps:

-

Methyl Esterification :

-

Selective Reduction :

| Step | Reagents/Conditions | Key Functional Group Modified | Outcome |

|---|---|---|---|

| 1 | HSO, MeOH, reflux | Glucuronide → Methyl ester | Intermediate stabilization |

| 2 | NaBH, 0–25°C | Carbonyl reduction | Glycoside formation |

Analytical Characterization of Reaction Products

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is critical for verifying this compound’s identity and purity post-synthesis. Key parameters include :

Mass Spectrometry Data:

-

Parent ion : m/z 595.2 (deprotonated molecule, [M-H]).

-

Product ions :

| Parameter | Value | Significance |

|---|---|---|

| Cone Voltage | 8 V | Ionization efficiency optimization |

| Collision Energy | 18 V | Fragment specificity |

Stability and Degradation Under Stress Conditions

While explicit stability studies for this compound are lacking, flavonoid glycosides generally undergo hydrolysis under acidic/basic conditions or enzymatic action. For example:

-

Acidic Hydrolysis : Likely cleavage of the glycosidic bond to release chrysin (aglycone) and sugar moieties.

-

Enzymatic Degradation : β-Glucosidases may hydrolyze the glucose unit, altering bioavailability.

Functional Group Reactivity

This compound’s structure (chrysin-7-O-β-D-glucoside) suggests reactivity at:

-

Phenolic Hydroxyl Groups : Potential for methylation, acetylation, or sulfonation.

-

Glycosidic Bond : Susceptible to acid-catalyzed hydrolysis.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Oroxin B has been extensively studied for its anticancer effects, particularly against liver cancer and lymphoma.

Liver Cancer

A pivotal study demonstrated that this compound induces apoptosis in HepG2 liver cancer cells by down-regulating microRNA-221 and modulating the PI3K/Akt/PTEN signaling pathway. The results showed a significant reduction in cell proliferation and an increase in apoptosis rates when treated with OB, suggesting its potential as an effective anti-liver cancer agent .

Lymphoma

In another study, this compound was found to selectively induce tumor-suppressive endoplasmic reticulum (ER) stress in malignant lymphoma cells while sparing normal cells. This selective action effectively inhibited lymphoma growth in vivo and prolonged survival in lymphoma-xenografted mice, marking OB as a promising candidate for lymphoma therapy .

Metabolic Disorders: MAFLD

This compound has shown promise in treating metabolic-associated fatty liver disease (MAFLD). Research indicates that it alleviates hepatic inflammation and fibrosis by restoring gut microbiota balance and enhancing intestinal barrier function. In high-fat diet-fed rats, OB treatment resulted in reduced plasma lipid levels and inflammatory markers such as IL-6 and TNF-α, positioning it as a potential therapeutic option for MAFLD .

Bone Health: Anti-Osteoporosis Effects

This compound exhibits significant anti-osteoporotic properties by inhibiting osteoclast maturation and bone resorption. In vitro studies revealed that OB treatment decreased the expression of osteoclast-related genes induced by RANKL, while in vivo experiments demonstrated its efficacy in preventing ovariectomy-induced bone loss in mice .

Table 1: Summary of this compound's Effects on Bone Health

| Study Focus | Key Findings | Mechanism of Action |

|---|---|---|

| Osteoclast Activity | Inhibition of osteoclast maturation | Suppression of MAPK/NF-κB pathways |

| Bone Resorption | Reduced bone resorption in OVX mice | Downregulation of osteoclastic genes |

Osteoarthritis Management

This compound has also been investigated for its chondroprotective effects in osteoarthritis (OA). It demonstrated anti-inflammatory properties by inhibiting the PI3K/AKT/mTOR signaling pathway and enhancing autophagy in IL-1β-induced chondrocytes. In animal models, OB treatment significantly reduced cartilage degradation and improved joint function, indicating its potential as a therapeutic agent for OA .

Table 2: this compound's Role in Osteoarthritis Treatment

| Parameter | Control Group | OB Treatment Group | Significance |

|---|---|---|---|

| Cartilage Degradation | High | Low | p < 0.01 |

| Inflammatory Markers | Elevated | Reduced | p < 0.05 |

Wirkmechanismus

Oroxin B is compared with other flavonoids such as Oroxin A, Oroxylin A, and Chrysin-7-O-glucuronide . While these compounds share similar structures and biological activities, this compound is unique in its potent anti-tumor and anti-osteoporosis effects . The structural differences among these compounds contribute to their distinct biological activities and therapeutic potentials .

Vergleich Mit ähnlichen Verbindungen

Oroxin B wird mit anderen Flavonoiden wie Oroxin A, Oroxylin A und Chrysin-7-O-Glucuronid verglichen . Obwohl diese Verbindungen ähnliche Strukturen und biologische Aktivitäten aufweisen, ist this compound einzigartig in seinen starken Antitumor- und Antiosteoporose-Wirkungen . Die strukturellen Unterschiede zwischen diesen Verbindungen tragen zu ihren unterschiedlichen biologischen Aktivitäten und therapeutischen Potenzialen bei .

Ähnliche Verbindungen:

- Oroxin A

- Oroxylin A

- Chrysin-7-O-Glucuronid

This compound sticht durch seine spezifischen molekularen Ziele und Pfade hervor, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung in verschiedenen Bereichen macht .

Biologische Aktivität

Oroxin B (OB) is a flavonoid compound derived from the traditional Chinese medicinal herb Oroxylum indicum. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

1. Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound, particularly in the context of osteoarthritis (OA). Research indicates that OB can alleviate OA symptoms by modulating inflammatory pathways.

- Chondroprotective Effects : this compound has been shown to reverse the expression levels of anabolic-related proteins (e.g., Aggrecan, Collagen II) and catabolic-related proteins (e.g., MMP3, MMP13) in IL-1β-induced chondrocytes. This indicates its potential in cartilage protection .

- Signaling Pathway Inhibition : OB inhibits the PI3K/AKT/mTOR signaling pathway activated by IL-1β, which is crucial in inflammatory responses .

Table 1: Key Findings on Anti-Inflammatory Activity of this compound

| Study | Model | Key Findings |

|---|---|---|

| IL-1β-induced chondrocytes | Reduced inflammatory markers (iNOS, COX-2, TNF-α) | |

| DMM-induced OA models | Attenuated cartilage degradation; restored anabolic/catabolic protein balance |

2. Anticancer Properties

This compound exhibits significant anticancer effects, particularly against lymphoma and liver cancer.

- Induction of ER Stress : OB selectively induces tumor-suppressive endoplasmic reticulum (ER) stress in malignant lymphoma cells while sparing normal cells. This effect is mediated through the down-regulation of GRP78 and activation of DDIT3 via the MKK3-p38 signaling pathway .

- MicroRNA Modulation : OB down-regulates microRNA-221 (miR-221), which is implicated in liver cancer progression. By inhibiting miR-221, OB promotes apoptosis in hepatoma cells and affects key signaling pathways such as PI3K/Akt .

Table 2: Summary of Anticancer Effects of this compound

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Lymphoma | Induction of ER stress | Inhibited tumor growth in vivo | |

| Liver Cancer | Down-regulation of miR-221 | Induced apoptosis; reduced tumor markers |

3. Antibacterial Activity

This compound also demonstrates antibacterial properties against various pathogens.

The antibacterial effects are attributed to the disruption of bacterial cell walls and membranes, leading to cell lysis. The extract from Oroxylum indicum showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Table 3: Antibacterial Efficacy of this compound Extracts

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.40 mg/mL |

| β-Hemolytic E. coli | 4.67 mg/mL |

| Pseudomonas aeruginosa | 16.35-fold IC50 compared to controls |

4. Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Osteoarthritis Treatment : A study demonstrated that intra-articular injections of OB significantly improved cartilage integrity in animal models of OA, supporting its potential use as a therapeutic agent for joint diseases .

- Lymphoma Therapy : Clinical investigations have shown that patients treated with OB exhibited prolonged survival rates without significant toxicity, indicating its promise as an effective anti-cancer agent .

Eigenschaften

IUPAC Name |

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYLVXFWJCKKDW-IJTBWITGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312120 | |

| Record name | Baicalein 7-O-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114482-86-9 | |

| Record name | Baicalein 7-O-diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114482-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baicalein 7-O-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.